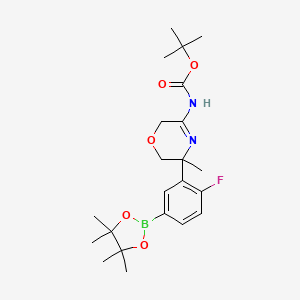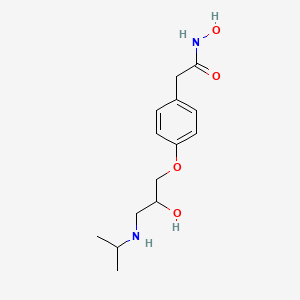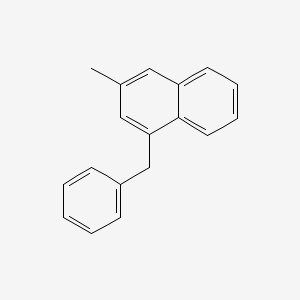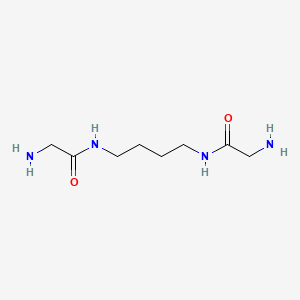
N,N'-(butane-1,4-diyl)bis(2-aminoacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) is an organic compound characterized by the presence of two aminoacetamide groups connected by a butane-1,4-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) typically involves the reaction of butane-1,4-diamine with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in therapeutic agents and as a scaffold for drug design.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mecanismo De Acción
The mechanism of action of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with oxo groups instead of amino groups.
N,N’-(Ethane-1,2-diyl)bis(2-aminoacetamide): Shorter linker between the aminoacetamide groups.
N,N’-(Propane-1,3-diyl)bis(2-aminoacetamide): Intermediate linker length.
Uniqueness: N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) is unique due to its specific linker length, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the linker length plays a crucial role in the compound’s properties and effectiveness.
Propiedades
Fórmula molecular |
C8H18N4O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-amino-N-[4-[(2-aminoacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H18N4O2/c9-5-7(13)11-3-1-2-4-12-8(14)6-10/h1-6,9-10H2,(H,11,13)(H,12,14) |
Clave InChI |
MXHXQOGDBVEROG-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CN)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


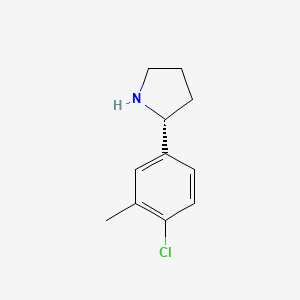
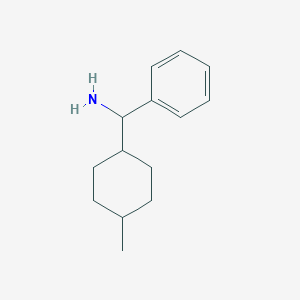

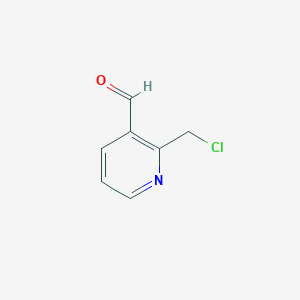
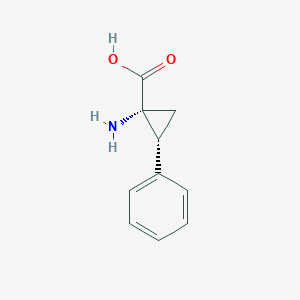

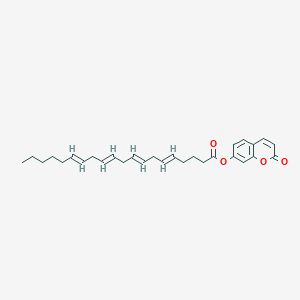
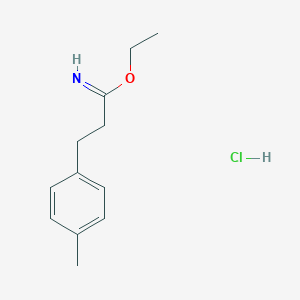

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
